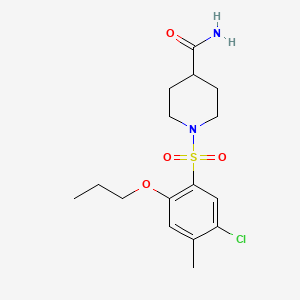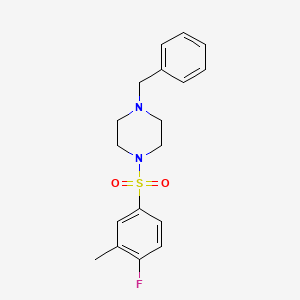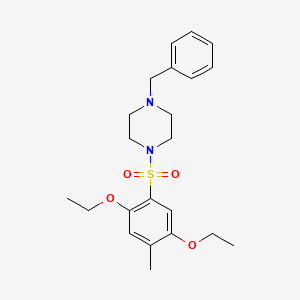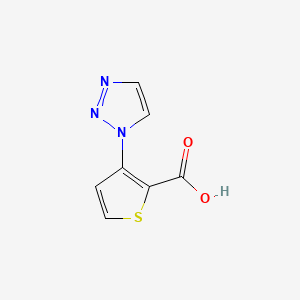
2-メチルチオ-ADP
説明
2-Mes-ADP, also known as 2-Methylthio-ADP, is an analogue of adenosine diphosphate (ADP) where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a potent purinergic agonist of P2Y1, P2Y12, and P2Y13 receptors .
Synthesis Analysis
The synthesis of 2-Mes-ADP involves various chemical reactions. For instance, 2-Mes-ADP has been found to inhibit ADP-dependent platelet aggregation, antagonize ADP-mediated inhibition of adenylyl cyclase, and compete with the binding of 2-Mes-ADP . Furthermore, the nucleoside metabolite 2-methylthioadenosine was identified, suggesting rapid dephosphorylation via 2-Mes-AMP .
Molecular Structure Analysis
The molecular formula of 2-Mes-ADP is C11H14N5Na3O10P2S . It has an exact mass of 538.96 and a molecular weight of 539.230 . The molecule contains a morpholine moiety . Molecular dynamics simulations revealed that ADP can undergo conformational rearrangements within the CD39 active site that were not seen with UDP or 2-Mes-ADP .
Chemical Reactions Analysis
2-Mes-ADP is involved in various chemical reactions. For instance, it has been found to display substrate inhibition in a substrate-specific manner . The nucleotide base is an important determinant of substrate inhibition .
Physical and Chemical Properties Analysis
2-Mes-ADP is a crystallized or lyophilized solid . It is soluble in DMSO . The elemental analysis of 2-Mes-ADP is as follows: C, 24.50; H, 2.62; N, 12.99; Na, 12.79; O, 29.67; P, 11.49; S, 5.95 .
科学的研究の応用
血小板と細胞株におけるP2Y受容体の研究
2-メチルチオ-ADP(2-Mes-ADPとも呼ばれる)は、血小板のADP受容体を研究するために使用されてきました {svg_1}. この技術は、1983年にMacFarlaneらによって初めて開発されました {svg_2}. 放射性2-Mes-ADPを使用すると、無傷の血小板における環状AMPの蓄積を阻害する受容体へのADP類似体の結合を調べることができます {svg_3}.
血小板活性化における役割
2-Mes-ADPは、血小板活性化において重要な役割を果たします {svg_4}. ADP結合によって活性化されるGタンパク質共役受容体であるP2Y12を阻害することは、心血管疾患患者の抗血小板凝集のための治療戦略として使用されてきました {svg_5}.
免疫系細胞における発現
2-Mes-ADPは、血小板やミクログリアだけでなく、単球、樹状細胞、Tリンパ球などの他の免疫系細胞にも発現しています {svg_6}. これにより、P2Y12を標的とする治療法が炎症性疾患を改善できるかどうかについての調査が行われました {svg_7}.
潜在的な治療用途
P2Y12を標的とする治療法が、敗血症、関節リウマチ、神経炎症、癌、COVID-19、アテローム性動脈硬化症、糖尿病関連炎症などの炎症性疾患を動物モデルやヒト被験者で改善できるかどうかを調査するために研究が行われました {svg_8}.
細胞遊走における役割
2-Mes-ADPは、細胞遊走に関与していることが示唆されています {svg_9}. たとえば、P2Y12欠損マウス細胞では、野生型細胞と比較して遊走が有意に阻害されました {svg_10}.
2-Mes-ADPの代謝
2-Mes-ADPの主要な代謝経路は、脱リン酸化によって生じる脱リン酸化ヌクレオシド代謝産物への脱リン酸化です {svg_11}. これは、2-Mes-AMPを介した急速な脱リン酸化を示唆しています {svg_12}.
作用機序
将来の方向性
生化学分析
Biochemical Properties
2-Methylthioadenosine-5’-diphosphate plays a crucial role in biochemical reactions as a potent agonist of P2Y1, P2Y12, and P2Y13 receptors . It induces platelet aggregation and shape change, and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1 . The interaction of 2-Methylthioadenosine-5’-diphosphate with these receptors is characterized by high affinity and specificity, with EC50 values of 19 nM for human P2Y13, 6.2 nM for mouse P2Y13, and 5 nM for human P2Y12 . These interactions are critical for the regulation of various cellular functions, including platelet aggregation and immune responses.
Cellular Effects
2-Methylthioadenosine-5’-diphosphate has profound effects on various cell types and cellular processes. It enhances motor recovery after acute spinal cord injury by promoting neuronal regeneration and axonal myelination . Additionally, it influences gene expression related to neuronal apoptosis, immune response, synaptic transmission, cell cycle, and angiogenesis . The compound also affects T cell activation by suppressing the release of cytokines such as IL-2, thereby modulating immune responses .
Molecular Mechanism
At the molecular level, 2-Methylthioadenosine-5’-diphosphate exerts its effects through binding interactions with P2Y receptors, leading to the activation of downstream signaling pathways . It alters gene expression by modulating the Wnt signaling pathway, which is crucial for neuronal apoptosis and myelination . The compound also induces phosphorylation of key proteins involved in cellular signaling, thereby influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylthioadenosine-5’-diphosphate change over time. The compound is relatively stable when stored frozen in aqueous solution at -20°C, with -80°C recommended for maintaining its original high quality . Over time, it promotes motor function recovery and neuronal regeneration in spinal cord injury models, with significant improvements observed at 2 and 6 weeks post-injury . The stability and degradation of 2-Methylthioadenosine-5’-diphosphate are critical for its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Methylthioadenosine-5’-diphosphate vary with different dosages in animal models. At lower doses, it effectively promotes motor recovery and neuronal regeneration without significant adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited . The dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-Methylthioadenosine-5’-diphosphate is involved in metabolic pathways related to purinergic signaling. It undergoes rapid dephosphorylation to its nucleoside metabolite, 2-methylthioadenosine, which acts as an agonist at adenosine receptors . This metabolic conversion is crucial for its biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, 2-Methylthioadenosine-5’-diphosphate is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are essential for its biological effects. The compound’s distribution is also affected by its stability and degradation in vivo .
Subcellular Localization
2-Methylthioadenosine-5’-diphosphate exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its activity and function are influenced by this localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles. This subcellular distribution is critical for its role in cellular signaling and function.
特性
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGCIHMNWOBSU-MSQVLRTGSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na3O10P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017431 | |
| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475193-31-8 | |
| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of 2-MeS-ADP and what are its downstream effects?
A1: 2-MeS-ADP primarily targets the P2Y1 receptor, a G protein-coupled receptor found on platelets and other cell types [, , ]. Binding of 2-MeS-ADP to the P2Y1 receptor activates phospholipase C, leading to the mobilization of intracellular calcium, activation of protein kinase C, and ultimately platelet shape change and aggregation [, , , , ].
Q2: How does 2-MeS-ADP compare to ADP in terms of potency and selectivity for the P2Y1 receptor?
A2: 2-MeS-ADP is a more potent agonist of the P2Y1 receptor compared to ADP [, ]. This increased potency is likely due to structural modifications in 2-MeS-ADP, which enhance its binding affinity for the receptor [, ].
Q3: What is the role of 2-MeS-ADP in studying platelet activation pathways?
A4: Due to its potency and selectivity, 2-MeS-ADP is a valuable tool for investigating P2Y1 receptor-mediated signaling pathways in platelets and other cell types [, ]. It allows researchers to dissect the specific roles of P2Y1 activation in various cellular processes, including platelet aggregation, granule secretion, and intracellular signaling cascades [, ].
Q4: Can 2-MeS-ADP be used to study the effects of P2Y1 receptor antagonists?
A5: Yes, 2-MeS-ADP can be used to assess the efficacy and potency of P2Y1 receptor antagonists [, ]. By measuring the inhibition of 2-MeS-ADP-induced platelet aggregation or other cellular responses, researchers can evaluate the ability of potential therapeutic agents to block P2Y1 receptor activation [].
Q5: What is the molecular formula and weight of 2-MeS-ADP?
A5: 2-MeS-ADP has a molecular formula of C11H18N5O10P2S and a molecular weight of 465.32 g/mol.
Q6: How do structural modifications of 2-MeS-ADP affect its activity and potency?
A7: Studies exploring analogues of 2-MeS-ADP have shown that modifications to the ribose moiety, phosphate groups, and the 2-position substituent can significantly impact its activity and potency []. For example, the addition of bulky groups or changes in stereochemistry can alter the binding affinity and agonist/antagonist profile of the compound [, ].
Q7: What is the stability of 2-MeS-ADP under various conditions?
A8: 2-MeS-ADP is relatively stable in aqueous solutions at neutral pH but can be susceptible to hydrolysis under acidic or basic conditions []. Formulation strategies to improve stability may involve adjusting pH, using stabilizing agents, or developing alternative delivery systems [].
Q8: What analytical methods are used to characterize and quantify 2-MeS-ADP?
A9: Common analytical techniques for studying 2-MeS-ADP include high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for structural characterization, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)


![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

